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Compound of Interest

Compound Name: OD38

Cat. No.: B609713 Get Quote

This technical support guide is designed for researchers, scientists, and drug development

professionals to troubleshoot and reduce background noise in CD38 immunohistochemistry

(IHC) staining.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in CD38 IHC?

High background staining in CD38 IHC can obscure specific signals and lead to incorrect

interpretations. The most common causes include:

Non-specific antibody binding: The primary or secondary antibody may bind to unintended

targets in the tissue.

Endogenous enzyme activity: Tissues can contain endogenous peroxidases or alkaline

phosphatases that react with the detection system, causing background signal.

Endogenous biotin: If using a biotin-based detection system, endogenous biotin in tissues

like the liver and kidney can lead to non-specific staining.[1][2]

Problems with antigen retrieval: Suboptimal antigen retrieval can either fail to expose the

CD38 epitope sufficiently or damage the tissue, leading to increased background.[1][3]

Hydrophobic interactions: Antibodies can non-specifically adhere to proteins and lipids in the

tissue.[4]
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Tissue drying: Allowing tissue sections to dry out during the staining procedure can cause

high background, often appearing as staining at the edges of the tissue.[5]

Over-development of chromogen: Excessive incubation with the chromogenic substrate can

lead to a strong background signal.[4]

Q2: How can I reduce non-specific binding of my primary and secondary antibodies?

To minimize non-specific antibody binding, consider the following:

Optimize antibody concentration: Perform a titration experiment to determine the optimal

dilution for your primary and secondary antibodies. Higher concentrations can lead to

increased background.[6]

Use a blocking solution: Incubate the tissue with a blocking solution, such as normal serum

from the same species as the secondary antibody, to block non-specific binding sites.[4]

Increase washing steps: Thorough washing between antibody incubation steps is crucial to

remove unbound antibodies.[5][7]

Use a high-quality, specific primary antibody: Ensure your anti-CD38 antibody is validated for

IHC. Polyclonal antibodies can sometimes be "cleaned up" through affinity purification to

enhance specificity.[6]

Use pre-adsorbed secondary antibodies: These antibodies have been passed through a

column containing immobilized serum proteins from the species of your sample, reducing the

likelihood of cross-reactivity.

Q3: My tissue has high endogenous peroxidase/alkaline phosphatase activity. How do I block

it?

Peroxidase Blocking: To block endogenous peroxidase activity, incubate the tissue sections

in a 0.3% to 3% hydrogen peroxide solution for 10-15 minutes before applying the primary

antibody.[1][7]

Alkaline Phosphatase Blocking: For blocking endogenous alkaline phosphatase, especially

in tissues like the kidney and intestine, an inhibitor such as levamisole can be added to the
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final detection step.[1]

Q4: I am using a biotin-based detection system and see high background. What should I do?

Tissues rich in endogenous biotin, such as the liver, kidney, and spleen, can cause high

background with biotin-based detection systems (e.g., ABC or LSAB methods).[2][3] To

address this:

Perform an avidin/biotin block: Before incubating with the primary antibody, treat the tissue

with an avidin solution to saturate the endogenous biotin. Follow this with a biotin solution

incubation to block any remaining binding sites on the avidin molecule.[1][2]

Consider a non-biotin-based detection system: Polymer-based detection systems are an

excellent alternative to avoid issues with endogenous biotin.[1]

Q5: What is the best antigen retrieval method for CD38?

The optimal antigen retrieval method depends on the specific anti-CD38 antibody, the tissue

type, and the fixation method. It is often necessary to empirically determine the best approach.

[1][3] The two main methods are:

Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves

heating the tissue sections in a buffer.[8] Commonly used buffers include:

Sodium Citrate buffer (pH 6.0)

Tris-EDTA buffer (pH 9.0) Studies suggest that for many antibodies, a higher pH buffer like

Tris-EDTA is more effective.[8]

Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K

or Trypsin to unmask the epitope.[1][3]

It is recommended to test different HIER buffers and potentially a PIER method to find the

optimal condition for your specific experiment.[1]
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Table 1: Quantitative Parameters for Optimizing CD38
Staining

Parameter
Recommended
Starting Range

Optimization
Strategy

Potential Issue if
Not Optimized

Primary Antibody

Dilution

1:50 - 1:500 (or as per

datasheet)

Perform a dilution

series (e.g., 1:50,

1:100, 1:200, 1:400)

to find the best signal-

to-noise ratio.

Too concentrated:

High background. Too

dilute: Weak or no

signal.

Incubation Time

(Primary Ab)

1 hour at Room Temp

or Overnight at 4°C

Longer incubation at a

lower temperature can

increase specific

binding.[6]

Too short: Weak

signal. Too long: High

background.

Incubation Time

(Secondary Ab)

30-60 minutes at

Room Temperature

Titrate to find the

shortest time that

gives a strong signal

without background.

Too long: High

background.

Antigen Retrieval

(HIER) Time
10-20 minutes

Optimize by testing

different heating times

(e.g., 10, 15, 20

minutes).

Insufficient: Weak

signal. Excessive:

Tissue damage and

high background.

Antigen Retrieval

(HIER) Temperature
95-100°C

Ensure consistent

heating.

Too low: Incomplete

antigen unmasking.

Too high: Tissue

damage.

Peroxidase Block
10-15 minutes in 0.3-

3% H₂O₂

Test different

concentrations and

times to effectively

block without

damaging the epitope.

Incomplete: High

background from

endogenous

peroxidases.

Avidin/Biotin Block 15 minutes each step

Follow the kit

manufacturer's

protocol.

Incomplete: High

background in biotin-

rich tissues.
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Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)

Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through

a graded series of ethanol to distilled water.

Buffer Preparation: Prepare either 10 mM Sodium Citrate buffer (pH 6.0) or 1X Tris-EDTA

buffer (pH 9.0).

Heating: Preheat the buffer in a microwave, pressure cooker, or water bath to 95-100°C.[3]

[9]

Incubation: Immerse the slides in the preheated buffer and incubate for 10-20 minutes. The

optimal time should be determined empirically.[1]

Cooling: Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[9]

Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).

Protocol 2: Endogenous Biotin Blocking
This protocol is for use with biotin-based detection systems.

Perform after antigen retrieval and before primary antibody incubation.[2]

Avidin Incubation: Incubate the tissue sections with an avidin solution for 15 minutes at room

temperature.

Washing: Briefly rinse with wash buffer.

Biotin Incubation: Incubate the sections with a biotin solution for 15 minutes at room

temperature.[2]

Washing: Rinse thoroughly with wash buffer before proceeding to the primary antibody

incubation step.

Visualizing Troubleshooting Workflows

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.ptglab.com/support/immunohistochemistry-protocol/ihc-antigen-retrieval/
https://documents.cap.org/documents/ihc-troubleshooting-guide.pdf
https://www.abcam.com/en-us/technical-resources/guides/ihc-guide/antigen-retrieval-and-permeabilization
https://documents.cap.org/documents/ihc-troubleshooting-guide.pdf
https://www.abcam.com/en-us/technical-resources/protocols/ihc-antigen-retrieval
https://www.abcam.com/en-us/technical-resources/protocols/ihc-antigen-retrieval
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Troubleshooting High Background in CD38
Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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